4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate
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Overview
Description
4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a complex structure that includes both ethoxycarbonyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate typically involves the reaction of cyclohexadiene derivatives with ethoxycarbonylating agents under controlled conditions. One common method includes the use of ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. Additionally, the diene structure allows for participation in cycloaddition reactions, which are important in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate
- 4-(Butoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate
- 4-(Ethoxycarbonyl)-3-ethylcyclohexa-1,3-diene-1-carboxylate
Uniqueness
4-(Ethoxycarbonyl)-3-methylcyclohexa-1,3-diene-1-carboxylate is unique due to its specific combination of functional groups and the resulting reactivity. The presence of both ethoxycarbonyl and carboxylate groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
143287-95-0 |
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Molecular Formula |
C11H13O4- |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
4-ethoxycarbonyl-3-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C11H14O4/c1-3-15-11(14)9-5-4-8(10(12)13)6-7(9)2/h6H,3-5H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
YYSJRMKWAIGMRA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=C(C=C(CC1)C(=O)[O-])C |
Origin of Product |
United States |
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